(E)-2-(2-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
(E)-2-(2-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a methoxystyryl group attached to the boron atom. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxystyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran or toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction parameters, such as temperature, pressure, and flow rates, are carefully controlled to optimize yield and purity. The product is typically purified by distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or styryl derivatives.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or borate ester. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: The compound can be reduced to form the corresponding borane or borohydride. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate or palladium chloride are commonly used as catalysts in cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used to deprotonate the boronic ester and facilitate the reaction.
Solvents: Tetrahydrofuran, toluene, or dimethylformamide are commonly used as solvents to dissolve the reactants and provide a suitable medium for the reaction.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Boronic Acids: Formed through oxidation reactions.
Boranes and Borohydrides: Formed through reduction reactions.
Scientific Research Applications
(E)-2-(2-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical compounds and drug candidates, particularly those targeting cancer and infectious diseases.
Materials Science: Used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable and reactive intermediates.
Catalysis: Acts as a ligand or catalyst in various catalytic processes, including cross-coupling reactions and polymerization.
Mechanism of Action
The mechanism of action of (E)-2-(2-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or styryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
(E)-2-(2-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters, such as:
Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the dioxaborolane ring and methoxystyryl group, making it less reactive in certain cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: This compound contains a thienyl group instead of a methoxystyryl group, resulting in different reactivity and selectivity in chemical reactions.
2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar to this compound, but with a methoxyphenyl group instead of a methoxystyryl group, leading to differences in electronic and steric properties.
Properties
IUPAC Name |
2-[(E)-2-(2-methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)11-10-12-8-6-7-9-13(12)17-5/h6-11H,1-5H3/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVHHBCUXYNTKH-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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